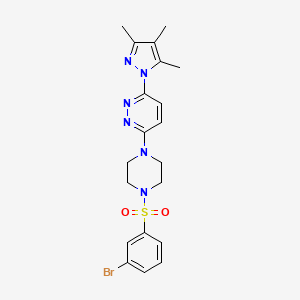

3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1013820-85-3

Cat. No.: VC8431601

Molecular Formula: C20H23BrN6O2S

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013820-85-3 |

|---|---|

| Molecular Formula | C20H23BrN6O2S |

| Molecular Weight | 491.4 g/mol |

| IUPAC Name | 3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |

| Standard InChI | InChI=1S/C20H23BrN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3 |

| Standard InChI Key | JVHMLPMROXIBLF-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C |

| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C |

Introduction

The compound 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that incorporates several functional groups, including a pyridazine ring, a piperazine ring, a pyrazole ring, and a bromophenylsulfonyl group. This compound is not explicitly mentioned in the provided search results, so we will infer its properties based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine core, attachment of the piperazine ring, and incorporation of the bromophenylsulfonyl and pyrazole groups. This process may involve reactions like nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume